Cas no 1806971-18-5 (Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate)

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its structure, featuring difluoromethyl and fluoro substituents, enhances reactivity and stability, making it a valuable intermediate for constructing complex molecules. The methoxy and ester functional groups further contribute to its versatility in cross-coupling and nucleophilic substitution reactions. This compound is particularly advantageous in the development of active ingredients for crop protection due to its ability to modulate biological activity and improve metabolic resistance. Its high purity and well-defined synthetic pathway ensure consistent performance in industrial applications.
Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate structure
1806971-18-5 structure
Product name:Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate
CAS No:1806971-18-5
MF:C9H8F3NO3
Molecular Weight:235.15993309021
CID:4883459

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate
    • インチ: 1S/C9H8F3NO3/c1-15-5-3-4(9(14)16-2)6(7(10)11)8(12)13-5/h3,7H,1-2H3
    • InChIKey: SWIPUTYZQMGQJX-UHFFFAOYSA-N
    • SMILES: FC(C1C(=NC(=CC=1C(=O)OC)OC)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 252
  • トポロジー分子極性表面積: 48.4
  • XLogP3: 2.1

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029034393-1g
Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate
1806971-18-5 95%
1g
$2,837.10 2022-03-31
Alichem
A029034393-500mg
Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate
1806971-18-5 95%
500mg
$1,718.70 2022-03-31
Alichem
A029034393-250mg
Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate
1806971-18-5 95%
250mg
$1,078.00 2022-03-31

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate 関連文献

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylateに関する追加情報

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate (CAS No. 1806971-18-5): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate, identified by its CAS number 1806971-18-5, represents a significant compound in the realm of chemical biology and medicinal chemistry. This pyridine derivative has garnered considerable attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both difluoromethyl and fluoro substituents introduces distinct electronic and steric properties, making this compound a versatile scaffold for further chemical modifications and biological evaluations.

The methoxypyridine core of this molecule is a well-documented pharmacophore in drug design, particularly for its role in enhancing binding affinity and metabolic stability. The carboxylate ester group at the 4-position not only provides a site for further derivatization but also contributes to the overall solubility and bioavailability of the compound. These characteristics make Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate an attractive candidate for exploring new pharmacological pathways.

In recent years, the incorporation of fluoro and difluoromethyl groups into drug candidates has been extensively studied due to their ability to modulate metabolic stability, lipophilicity, and binding interactions with biological targets. For instance, fluoro-substituted pyridines have shown promise in the development of antiviral and anticancer agents, while difluoromethyl-containing compounds have demonstrated enhanced binding affinities in enzyme inhibition studies. Methyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-carboxylate, with its dual substitution pattern, aligns well with these trends.

The synthesis of Methyl 3-(difluoromethyl)-2--6-methoxypyridine-4-carboxylate involves multi-step organic transformations that highlight the synthetic prowess required to introduce such complex substituents. Key steps typically include halogenation, esterification, and functional group interconversions. The use of advanced catalytic systems, such as transition metal complexes, has been reported to improve yields and selectivity in these reactions. These synthetic methodologies not only underscore the compound's complexity but also reflect the ongoing advancements in synthetic organic chemistry that enable the production of highly functionalized molecules.

Beyond its synthetic significance, Methyl 3-()-2-fluoro -6-methoxypyridine -4-carboxylate strong >has been explored in various biological assays. Preliminary studies have indicated potential activity against a range of targets, including enzymes and receptors implicated in inflammatory diseases and cancer. The unique electronic properties imparted by the and fluoro groups are believed to contribute to its binding interactions by modulating hydrogen bonding networks and hydrophobic contacts. Further investigations are warranted to fully elucidate its mechanism of action and therapeutic potential.

The impact of computational chemistry on the design and optimization of Methyl 3-()-2-fluoro -6-methoxypyridine -4-carboxylate strong >cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities, assess metabolic stability, and guide structural modifications. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries and insights into molecular interactions at an atomic level. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery, ensuring that compounds like Methyl 3-()-2-fluoro -6-methoxypyridine -4-carboxylate strong > are optimized for both efficacy and safety.

In conclusion, Methyl 3-()-2-fluoro -6-methoxypyridine -4-carboxylate strong >(CAS No. 1806971-18-5) exemplifies the intersection of innovative chemistry with biological research. Its structural features, synthetic accessibility, and preliminary biological activity position it as a valuable tool for further exploration in medicinal chemistry. As research continues to uncover new applications for fluorinated and difluoromethyl-containing compounds, Methyl 3-()-2-fluoro -6-methoxypyridine -4-carboxylate strong > is poised to play a significant role in shaping the future of therapeutic development.

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